2-(4-Bromo-2-methoxyphenoxy)-N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide
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Overview
Description
2-(4-Bromo-2-methoxyphenoxy)-N’-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is a complex organic compound that features a combination of bromine, methoxy, phenoxy, and indole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methoxyphenoxy)-N’-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Bromination: Introduction of bromine atoms into the phenoxy and indole rings.
Methoxylation: Addition of methoxy groups to the phenoxy ring.
Hydrazide Formation: Reaction of the intermediate compounds with hydrazine to form the acetohydrazide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methoxyphenoxy)-N’-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy groups to hydroxyl groups.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as sodium iodide (NaI) or silver nitrate (AgNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
2-(4-Bromo-2-methoxyphenoxy)-N’-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methoxyphenoxy)-N’-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-methylphenoxy)acetohydrazide
- 4-Bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Uniqueness
2-(4-Bromo-2-methoxyphenoxy)-N’-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C17H13Br2N3O4 |
---|---|
Molecular Weight |
483.1 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(4-bromo-2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C17H13Br2N3O4/c1-25-14-7-10(19)3-5-13(14)26-8-15(23)21-22-16-11-6-9(18)2-4-12(11)20-17(16)24/h2-7,20,24H,8H2,1H3 |
InChI Key |
FVDWXHWIELQURT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Origin of Product |
United States |
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